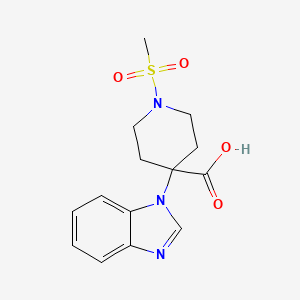
3-(4-ethylphenyl)-2-(4-phenyl-1,3-thiazol-2-yl)acrylonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-ethylphenyl)-2-(4-phenyl-1,3-thiazol-2-yl)acrylonitrile, commonly known as EPTA, is a synthetic compound that belongs to the family of thiazole derivatives. EPTA has been widely studied for its potential applications in the field of medicinal chemistry due to its unique chemical structure and biological properties.
Mecanismo De Acción
The mechanism of action of EPTA is not fully understood, but it is believed to act through the inhibition of various enzymes and proteins involved in the growth and proliferation of cancer cells. EPTA has also been shown to modulate the activity of neurotransmitters in the brain, leading to its potential use in the treatment of neurological disorders.
Biochemical and Physiological Effects:
EPTA has been reported to induce apoptosis, or programmed cell death, in cancer cells by activating various signaling pathways. It has also been shown to inhibit the growth and proliferation of various microorganisms, including bacteria and fungi. In addition, EPTA has been reported to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of EPTA is its broad spectrum of biological activities, making it a potential candidate for the development of novel therapeutics. However, the synthesis of EPTA is complex and requires multiple steps, which may limit its use in large-scale production. Additionally, further studies are needed to fully understand the toxicity and pharmacokinetics of EPTA.
Direcciones Futuras
There are several potential future directions for the research and development of EPTA. These include:
1. Investigation of the potential use of EPTA in combination with other anticancer drugs to enhance their efficacy.
2. Development of novel formulations of EPTA for improved pharmacokinetics and bioavailability.
3. Exploration of the potential use of EPTA in the treatment of other neurological disorders, such as multiple sclerosis.
4. Investigation of the potential use of EPTA as a broad-spectrum antimicrobial agent.
5. Further studies to elucidate the mechanism of action of EPTA and its potential targets in cancer cells and microorganisms.
Métodos De Síntesis
EPTA can be synthesized through a multi-step process involving the condensation of 4-phenyl-1,3-thiazol-2-amine with ethyl 4-bromobenzoate, followed by the Heck coupling reaction with acrylonitrile. The final product is obtained through purification and isolation steps.
Aplicaciones Científicas De Investigación
EPTA has been extensively studied for its potential applications in the field of medicinal chemistry. It has been reported to exhibit significant anticancer, antimicrobial, and antifungal activities. EPTA has also shown promising results in the treatment of Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
(E)-3-(4-ethylphenyl)-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2S/c1-2-15-8-10-16(11-9-15)12-18(13-21)20-22-19(14-23-20)17-6-4-3-5-7-17/h3-12,14H,2H2,1H3/b18-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZXURKAMUTTWSK-LDADJPATSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C=C(C#N)C2=NC(=CS2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)/C=C(\C#N)/C2=NC(=CS2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-benzyl-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B5321569.png)
![6-{[(4-chloro-2-fluorophenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B5321581.png)



![5-(4-chlorophenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5321607.png)


![3-(butylthio)-6-(3,4,5-trimethoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5321622.png)
![N-[3-(1H-tetrazol-5-yl)phenyl]-2-thiophenecarboxamide](/img/structure/B5321629.png)
![2-[(4-allyl-5-{[(2-chlorobenzyl)thio]methyl}-4H-1,2,4-triazol-3-yl)thio]-1-(4-methoxyphenyl)ethanone](/img/structure/B5321631.png)
![2-{[4-(3-phenylpropyl)-1,4-diazepan-1-yl]methyl}-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine](/img/structure/B5321645.png)

![2-[(5-nitro-2-furyl)methyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5321664.png)